Boc-hocys(bzl)-OH

Übersicht

Beschreibung

Boc-hocys(bzl)-OH: is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-hocys(bzl)-OH typically involves the protection of the amino group of cysteine with a tert-butoxycarbonyl (Boc) group. The benzyl (bzl) group is used to protect the thiol group of cysteine. The general synthetic route involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group is protected by reacting it with benzyl bromide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors, and the product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Boc-hocys(bzl)-OH undergoes deprotection reactions to remove the Boc and benzyl protecting groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl group is removed using catalytic hydrogenation.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.

Catalytic Hydrogenation: Used for the removal of the benzyl protecting group.

Coupling Reagents: DCC or EDC are commonly used for peptide coupling reactions.

Major Products Formed:

Deprotected Cysteine Derivatives: After deprotection, the major products are cysteine derivatives without the Boc and benzyl groups.

Peptide Chains: When used in coupling reactions, the major products are longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-hocys(bzl)-OH is widely used in the field of peptide chemistry. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying protein structure and function.

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors to study enzyme activity and protein-protein interactions.

Medicine: The compound is used in the synthesis of peptide-based drugs. Peptides synthesized using this compound can be used as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based diagnostic agents.

Wirkmechanismus

The mechanism of action of Boc-hocys(bzl)-OH is primarily related to its role as a building block in peptide synthesis. The Boc and benzyl protecting groups allow for selective reactions at the amino and thiol groups, respectively. This enables the stepwise synthesis of peptides with high precision.

Molecular Targets and Pathways: As a synthetic intermediate, this compound itself does not have specific molecular targets. the peptides synthesized using this compound can target various proteins and enzymes in biological systems.

Vergleich Mit ähnlichen Verbindungen

Boc-cys-OH: Similar to Boc-hocys(bzl)-OH but without the benzyl protecting group on the thiol.

Fmoc-cys(bzl)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection.

Boc-cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection instead of a benzyl group.

Uniqueness: this compound is unique in its combination of Boc and benzyl protecting groups, which provide orthogonal protection for the amino and thiol groups. This allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis.

Biologische Aktivität

Boc-hocys(bzl)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has significant biological implications. This article examines its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and enzyme studies.

Overview of this compound

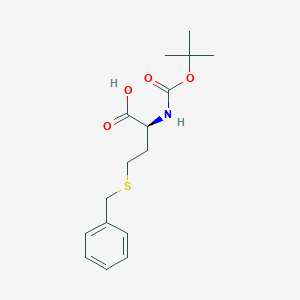

Chemical Structure : this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl (bzl) protecting group on the thiol group of cysteine. This unique combination allows for selective reactions during peptide synthesis.

CAS Number : 16947-99-2

Biological Applications

This compound is primarily utilized in the synthesis of peptides that serve as probes or inhibitors for studying enzyme activity and protein interactions. The following sections detail its applications in various biological contexts.

1. Peptide Synthesis

This compound is a key building block in the synthesis of biologically active peptides. It is used to create peptides that can modulate enzyme activity, which is crucial for understanding biochemical pathways.

- Mechanism of Action : The Boc and benzyl groups allow for the selective deprotection of functional groups, facilitating the stepwise formation of complex peptide structures. This precision in synthesis is essential for generating peptides with specific biological activities.

2. Enzyme Inhibition Studies

Research has demonstrated that peptides synthesized using this compound can act as effective inhibitors for various enzymes. For instance, studies have shown that certain peptide derivatives exhibit potent inhibitory effects against human neutrophil elastase (HNE).

| Peptide | k_inact/K_I (M⁻¹s⁻¹) | Notes |

|---|---|---|

| Boc-l-Val-l-Ala-Val | 160,000 | Most active HNE inhibitor in the series |

| Boc-l-Val-l-Pro-Val | 229,000 | Reference compound |

| Boc-l-Thr(Bzl)-l-Pro-Val | 101,800 | Highest potential among tested variants |

These findings suggest that modifications to the peptide structure can significantly enhance inhibitory potency against specific enzymes, highlighting the versatility of this compound in drug design.

Case Studies

Several studies have explored the biological activity of peptides synthesized from this compound:

- Study on Racemization : A comparative study involving various coupling reagents demonstrated that using this compound in peptide synthesis resulted in minimal racemization, thereby preserving the enantiomeric purity of the synthesized peptides . The results indicated that different solvents and coupling agents could influence yield and purity outcomes.

- Peptide Nucleic Acids (PNA) : In recent research, this compound was employed in synthesizing PNA, where it played a critical role in maintaining structural integrity and enhancing binding affinity to target sequences . This application underscores its importance beyond traditional peptide synthesis.

Comparative Analysis with Similar Compounds

This compound can be compared with other cysteine derivatives to highlight its unique properties:

| Compound | Protecting Groups | Applications |

|---|---|---|

| Boc-cys-OH | Boc | General peptide synthesis |

| Fmoc-cys(bzl)-OH | Fmoc | Alternative protection strategy |

| Boc-cys(Trt)-OH | Trt | Used for thiol protection |

The presence of both Boc and benzyl groups in this compound allows for orthogonal protection strategies, making it particularly versatile for complex peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRILZGPVJXKH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172013 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-99-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.